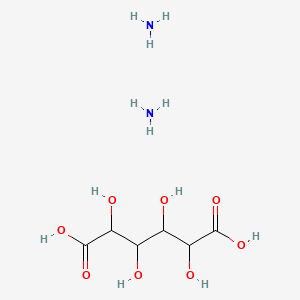

Diammonium meso-galactarate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

527-04-8 |

|---|---|

Fórmula molecular |

C6H13NO8 |

Peso molecular |

227.17 g/mol |

Nombre IUPAC |

azane;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8.H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);1H3/t1-,2+,3+,4-; |

Clave InChI |

JLIUVUHOBNCPMC-UEXKISHTSA-N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N.N |

SMILES isomérico |

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O.N |

SMILES canónico |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.N |

Otros números CAS |

527-04-8 |

Origen del producto |

United States |

Synthetic Methodologies for Diammonium Meso Galactarate

Conventional Chemical Synthesis Routes

Traditional chemical synthesis provides several established pathways for the production of diammonium meso-galactarate. These methods often involve the oxidation of carbohydrate precursors to form meso-galactaric acid, which is subsequently converted to its diammonium salt.

Neutralization of meso-Galactaric Acid with Ammonia (B1221849) under Controlled pH

The most direct method for the synthesis of this compound is the neutralization of meso-galactaric acid with ammonia. researchgate.netwikipedia.org This acid-base reaction is typically carried out in an aqueous solution. The control of pH is a critical parameter in this process to ensure the complete formation of the diammonium salt. Academic research indicates that the synthesis usually involves adjusting the pH to a range of 7–8. This controlled pH ensures that both carboxylic acid groups of the meso-galactaric acid are deprotonated and subsequently neutralized by ammonium (B1175870) ions. The resulting this compound can then be isolated from the solution, often through precipitation. The reaction can be summarized as follows:

HOOC-(CHOH)₄-COOH + 2 NH₃ → (NH₄)OOC-(CHOH)₄-COO(NH₄)

This method is straightforward and is well-documented for laboratory-scale synthesis.

Oxidation of d-Galacturonic Acid Precursors

A common strategy for producing this compound involves the initial synthesis of meso-galactaric acid from more readily available precursors, such as d-galacturonic acid or d-galactose. wikipedia.org Once meso-galactaric acid is obtained, it is then neutralized with ammonia as described in the previous section.

The oxidation of sugars using strong oxidizing agents like nitric acid is a long-established method for producing aldaric acids, including meso-galactaric acid (also known as mucic acid). wikipedia.orglookchem.com This process involves the oxidation of both the aldehyde group at C1 and the primary alcohol group at C6 of a hexose (B10828440) sugar, such as galactose, to carboxylic acids. researchgate.netunimib.it The reaction conditions, such as temperature and the concentration of nitric acid, must be carefully controlled to prevent over-oxidation or degradation of the product.

Recent studies have focused on optimizing this process. For instance, optimized conditions for the oxidation of D-galactose to mucic acid have been reported using 5 M nitric acid at 95 °C with a galactose to HNO₃ molar ratio of 1:9. researchgate.netresearchgate.net This method is effective but raises environmental concerns due to the use of a strong, corrosive acid and the potential generation of toxic nitrogen oxide byproducts. researchgate.net

Table 1: Nitric Acid Oxidation of D-Galactose to meso-Galactaric Acid

| Parameter | Value |

|---|---|

| Starting Material | D-Galactose |

| Oxidizing Agent | Nitric Acid (HNO₃) |

| Concentration of HNO₃ | 5 M |

| Reaction Temperature | 95 °C |

| Molar Ratio (Galactose:HNO₃) | 1:9 |

| Product | meso-Galactaric Acid |

This table summarizes optimized reaction conditions for the synthesis of meso-galactaric acid via nitric acid oxidation. researchgate.netresearchgate.net

Electrolytic oxidation presents an alternative, potentially more environmentally friendly method for the synthesis of meso-galactaric acid from D-galacturonic acid. nih.govatamankimya.comatamanchemicals.com This electrochemical process avoids the use of harsh chemical oxidants like nitric acid. The oxidation of D-galacturonic acid to meso-galactaric acid can be performed in an electrolytic cell, sometimes in the presence of a bromide mediator. A yield of approximately 80% has been reported for this conversion. aalto.fi The process involves the oxidation of the aldehyde group of D-galacturonic acid to a carboxylic acid group, forming the symmetrical dicarboxylic acid structure of meso-galactaric acid. atamankimya.comatamanchemicals.com Once synthesized, the meso-galactaric acid is then neutralized with ammonia to yield this compound.

More advanced electrochemical methods have also been explored, such as using a copper nanoparticle-modified electrode for the detection and potential synthesis of uronic acids. psu.edu

Esterification and Subsequent Salt Formation Strategies

An alternative route to this compound involves the esterification of meso-galactaric acid, followed by reaction with ammonia to form the diammonium salt. This multi-step strategy offers versatility.

First, meso-galactaric acid is reacted with an alcohol, such as methanol (B129727), under acidic conditions to form a diester, for example, dimethyl galactarate. polimi.it This esterification step serves to protect the carboxylic acid groups and can facilitate purification.

Following the formation of the ester, the diammonium salt is produced. While some literature describes the reaction of these esters with various diamines to form polyamides, the principle can be adapted for the synthesis of this compound by reacting the ester with ammonia. google.com The reaction is typically carried out in a solvent like methanol or dimethyl sulfoxide (B87167) (DMSO). Careful control of pH, often adjusted to a basic range (e.g., pH 8-9) with a base like triethylamine, is necessary to facilitate the formation of the salt, which can then be precipitated and isolated.

Biotechnological Production Pathways

Biotechnological methods are emerging as a sustainable alternative to conventional chemical synthesis for the production of meso-galactaric acid, the precursor to this compound. These processes utilize microorganisms that have been genetically engineered to convert renewable feedstocks, such as D-galacturonic acid, into meso-galactaric acid. google.comnih.gov D-galacturonic acid is the primary component of pectin (B1162225), an abundant polysaccharide found in agricultural side streams like citrus peels and sugar beet pulp. aalto.finih.govnih.gov

The core of this strategy involves introducing a bacterial gene encoding uronate dehydrogenase (UDH) into a microbial host. google.comnih.gov This enzyme catalyzes the oxidation of D-galacturonic acid to a galactaro-lactone, which then spontaneously hydrolyzes to form meso-galactaric acid. mdpi.com To ensure the accumulation of the product, the host organism's native pathway for D-galacturonic acid catabolism is typically inactivated by deleting key genes, such as the one encoding D-galacturonate reductase in fungi. nih.govmdpi.com

Several microorganisms have been successfully engineered for this purpose, including the filamentous fungi Aspergillus niger and Trichoderma reesei, as well as the bacterium Escherichia coli. google.comnih.gov Researchers have focused on optimizing these strains and the fermentation conditions to maximize product yield and titer. For instance, in A. niger, further genetic modifications to eliminate the catabolism of the produced galactaric acid have been shown to significantly improve production. nih.govnih.govnih.gov A consolidated bioprocess, where the microorganism both hydrolyzes pectin from biomass and converts the resulting D-galacturonic acid into galactaric acid, has also been demonstrated. google.comnih.govnih.gov

Once the fermentation is complete and the meso-galactaric acid is produced in the culture broth, it can be recovered and subsequently neutralized with ammonia to form this compound.

Table 2: Examples of Biotechnological Production of meso-Galactaric Acid

| Organism | Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|---|

| Trichoderma reesei D-161646 | Disruption of gar1, expression of udh | D-galacturonic acid | Up to 20 | 0.85-1.11 | nih.govd-nb.info |

| Aspergillus niger ΔgaaA udh Δ39114 | Disruption of gaaA and galactaric acid catabolism, expression of udh | D-galacturonic acid | 4.3 ± 0.2 | - | aalto.fi |

| Trichoderma reesei (pH-controlled) | Disruption of gar1, expression of udh | D-galacturonic acid | 5.9 | 0.87 | nih.gov |

| Aspergillus niger ATCC 1015 ΔgaaA udh | Disruption of gaaA, expression of udh | D-galacturonic acid | 1.0 ± 0.0 | 0.16 | nih.gov |

| Escherichia coli | Genetically modified | D-galacturonic acid | ~10 | - | nih.govd-nb.info |

This table presents selected research findings on the biotechnological production of meso-galactaric acid, the direct precursor to this compound.

Microbial Conversion Systems

A significant and environmentally conscious approach to synthesizing meso-galactaric acid involves the use of engineered microbial systems. This method leverages the metabolic machinery of microorganisms to convert D-galacturonic acid, a primary component of pectin found in plant biomass, into meso-galactaric acid. nih.govresearchgate.net

Genetically engineered strains of fungi, such as Aspergillus niger and Hypocrea jecorina (also known as Trichoderma reesei), have been developed for this purpose. nih.govscispace.comgoogle.com The core of this metabolic engineering strategy involves two key modifications:

Inactivation of the endogenous D-galacturonic acid catabolism pathway: In their natural state, these fungi would consume D-galacturonic acid as a carbon source. To prevent this, the gene encoding D-galacturonic acid reductase, the first enzyme in the catabolic pathway, is deleted. nih.gov

Introduction of a bacterial uronate dehydrogenase (UDH) gene: A gene from bacteria such as Agrobacterium tumefaciens or Pseudomonas syringae that codes for the enzyme uronate dehydrogenase (UDH) is introduced into the fungal host. nih.govscispace.com This enzyme catalyzes the NAD-dependent oxidation of D-galacturonic acid to form a galactaro-lactone, which then spontaneously hydrolyzes to meso-galactaric acid. nih.govmdpi.com

Engineered strains of the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have also been developed for the production of meso-galactaric acid from D-galacturonic acid. researchgate.netscispace.comresearchgate.net In the case of S. cerevisiae, which cannot naturally metabolize D-galacturonic acid, the introduction of a D-galacturonic acid transporter from Neurospora crassa alongside the UDH gene has been shown to increase the uptake of the substrate and subsequent conversion to galactaric acid. researchgate.net

| Microorganism | Genetic Modification | Substrate | Product | Key Findings |

| Hypocrea jecorina | Deletion of d-galacturonate reductase gene, expression of bacterial udh gene. nih.gov | D-galacturonic acid | meso-Galactaric acid | Achieved high yield of galactarate from D-galacturonate. nih.gov |

| Aspergillus niger | Deletion of d-galacturonate reductase gene, expression of bacterial udh gene. nih.govscispace.com | D-galacturonic acid | meso-Galactaric acid | Regained the ability to grow on D-galacturonate after modification, suggesting a pathway for galactarate catabolism exists. nih.gov |

| Saccharomyces cerevisiae | Expression of uronate dehydrogenase (UDH) and a D-galacturonic acid transporter (GAT-1). researchgate.netresearchgate.net | D-galacturonic acid | meso-Galactaric acid | Co-expression of UDH and GatA led to higher conversion rates in acidic orange peel hydrolysate. researchgate.net |

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a more direct and controlled method for producing meso-galactaric acid. This approach utilizes isolated enzymes to catalyze the desired reaction. The key enzyme in this process is uronate dehydrogenase (UDH), which directly oxidizes D-galacturonic acid to meso-galactaric acid. mdpi.com

UDH enzymes from bacteria like Agrobacterium tumefaciens and Pseudomonas syringae have been purified and characterized. nih.gov These enzymes are specific for NAD as a cofactor and can oxidize both D-galacturonic acid and D-glucuronic acid to their respective aldaric acids. nih.gov The immediate product of the reaction is likely a hexaro-lactone which then undergoes spontaneous hydrolysis to the final acid form. nih.gov

An innovative application of enzymatic synthesis is the development of an enzymatic biofuel cell. In this system, a pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH)-modified electrode acts as the anode, facilitating the electrochemical oxidation of D-galacturonic acid to meso-galactaric acid while simultaneously generating electricity. mdpi.com

| Enzyme | Source Organism | Substrate | Product | Key Features |

| Uronate Dehydrogenase (UDH) | Agrobacterium tumefaciens, Pseudomonas syringae nih.gov | D-galacturonic acid | meso-Galactaric acid | Specific for NAD as a cofactor; the reaction likely proceeds through a lactone intermediate. nih.gov |

| PQQ-dependent Glucose Dehydrogenase (PQQ-GDH) | Not specified in provided context | D-galacturonic acid | meso-Galactaric acid | Used in an electrochemical setup to produce meso-galactaric acid and electricity. mdpi.com |

Optimization of Synthetic Conditions and Process Control

Reaction Monitoring Techniques

Effective monitoring of the synthesis of this compound and its precursor, meso-galactaric acid, is crucial for optimizing reaction conditions and ensuring high purity and yield. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring the progress of the synthesis. In the context of producing this compound, NMR can confirm the formation of the ammonium salt and verify the meso-configuration of the galactarate anion. For the synthesis of meso-galactaric acid, NMR measurements have been used to confirm its production from the oxidation of D-glucuronate and L-guluronate. mdpi.com

Precipitation Behavior: The low water solubility of meso-galactaric acid can be exploited as a simple yet effective method for monitoring the reaction. researchgate.net As the reaction proceeds and meso-galactaric acid is formed, it may precipitate out of the solution, providing a visual or otherwise measurable indication of product formation. researchgate.net This property is also utilized in the recovery of the product. mdpi.com

Purity and Yield Enhancement Strategies

Several strategies are employed to enhance the purity and yield of this compound, primarily by optimizing the production and purification of its precursor, meso-galactaric acid.

pH Control: Maintaining an optimal pH is critical throughout the synthesis process. During the neutralization of meso-galactaric acid with ammonia to form the diammonium salt, the pH is typically controlled between 7 and 8. In microbial production systems, the pH of the culture medium can significantly impact the yield. For instance, in cultures of engineered Hypocrea jecorina, meso-galactarate was produced at pH 6.5. nih.gov

Separation and Purification: Acid precipitation is a common method for recovering meso-galactarate from the reaction mixture. By lowering the pH of the culture supernatant, high recovery (97%) and purity (97.5%) have been achieved. mdpi.com Ion exchange chromatography is another technique used to separate and purify meso-galactarate from the reaction mixture. mdpi.com

Feed Strategy in Bioprocesses: In fed-batch cultures of engineered microorganisms, a controlled feeding strategy can significantly improve yields. For example, in a culture of a marine Trichoderma species, a glucose-limited fed-batch approach with D-galacturonic acid in the feed resulted in the production of up to 53 g/L of mucic acid (meso-galactaric acid) with a yield of 0.99 g per gram of D-galacturonic acid consumed. researchgate.net

| Strategy | Parameter | Optimal Condition/Method | Impact on Purity/Yield |

| pH Control | pH | 7-8 for neutralization | Ensures formation of the diammonium salt. |

| Separation | Acid Precipitation | Lowering pH of supernatant mdpi.com | Achieved 97% recovery and 97.5% purity. mdpi.com |

| Separation | Ion Exchange Chromatography | Not specified | Effective for purification. mdpi.com |

| Bioprocess Optimization | Feed Strategy | Glucose-limited fed-batch | Increased product titer. researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized diammonium meso-galactarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Configurational and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to verify the formation of the ammonium (B1175870) salt and to confirm the specific meso- configuration of the galactarate backbone. The resulting spectra provide detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for a comprehensive compositional analysis. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. edinst.com IR spectroscopy is particularly effective at identifying the characteristic stretching frequencies of the carboxylate (COO⁻) and ammonium (NH₄⁺) groups, with a notable peak for the carboxylate anion typically appearing around 1600 cm⁻¹. Raman spectroscopy provides additional information on molecular vibrations, aiding in a more complete characterization of the compound's structure. americanpharmaceuticalreview.comphotothermal.com The spectra obtained from both techniques serve as a fingerprint for the compound, confirming the presence of key functional groups. researchgate.net

Mass Spectrometry (MS) Applications in Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is employed for the crucial validation of the molecular weight of this compound. The technique provides a precise measurement of the mass-to-charge ratio of the molecular ion, which should correspond to the calculated exact mass of 244.09066547 Da. nih.gov Analysis of the fragmentation patterns observed in the mass spectrum can further elucidate the structure of the molecule, as different fragments correspond to specific portions of the parent ion. msu.edu

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Weight | 244.20 g/mol |

| Exact Mass | 244.09066547 Da |

| Molecular Formula | C₆H₁₆N₂O₈ |

| InChI Key | LZWIOJIGSVGZID-UHFFFAOYSA-N |

| Data sourced from PubChem CID 101747 nih.gov |

Thermal Analysis (TGA/DSC) in Characterizing Thermal Stability and Decomposition Profiles

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and decomposition of this compound. TGA measures the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. xrfscientific.com DSC measures the heat flow associated with thermal events, such as melting, crystallization, and decomposition, offering insights into the energetic changes that occur upon heating. mt.comamericanpharmaceuticalreview.com Together, TGA/DSC analysis provides a comprehensive thermal profile of the compound. tainstruments.com

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Crystal Packing and Supramolecular Organization

The solid-state structure of related alkylenediammonium galactarates has been investigated using single-crystal X-ray diffraction. researchgate.netpolimi.it These studies reveal that the meso-galactarate anion typically adopts an extended conformation. researchgate.netresearchgate.net A significant finding in many of these structures is the formation of layered arrangements, where layers of galactarate anions alternate with layers of the diammonium cations. researchgate.netresearchgate.net This is in contrast to the more common alternating packing of individual anions and cations in ionic solids. researchgate.net The crystal structure is extensively stabilized by a network of hydrogen bonds involving the ammonium and carboxylate groups, and in some instances, the hydroxyl groups of the anion. researchgate.netresearchgate.net This intricate hydrogen bonding network is a key feature of the supramolecular organization of these salts. researchgate.net

Elucidation of Hydrogen Bonding Networks

The crystal structure of this compound, like many ammonium carboxylate salts, is extensively defined by a complex network of hydrogen bonds. nih.gov These interactions are the primary directional forces governing the molecular assembly in the solid state. The ammonium cations (NH₄⁺) serve as potent hydrogen bond donors, while the carboxylate groups (-COO⁻) and hydroxyl groups (-OH) of the meso-galactarate anion act as acceptors.

Research on analogous alkylenediammonium galactarate salts reveals that all protons of the ammonium groups are typically involved in charge-assisted N-H···O hydrogen bonds. iucr.orgwaikato.ac.nz These strong interactions primarily link the cations to the carboxylate oxygen atoms of the anions. waikato.ac.nzwaikato.ac.nz Furthermore, the four hydroxyl groups along the carbon chain of the galactarate anion are also actively involved as both donors and acceptors in intermolecular O-H···O bonds. researchgate.net

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | Ammonium (N-H) | Carboxylate (O-atom) | Primary cation-anion linkage, formation of rings and ladders. nih.goviucr.org |

| Intermolecular Hydrogen Bond | Hydroxyl (O-H) | Hydroxyl (O-atom) or Carboxylate (O-atom) | Cross-linking between anions, formation of layered networks. waikato.ac.nzresearchgate.net |

| Solvent-Mediated Hydrogen Bond | Water (O-H) | Carboxylate (O-atom) or Hydroxyl (O-atom) | Stabilization of the overall crystal lattice by bridging ionic components. qscience.com |

Conformational Analysis of the meso-Galactarate Anion in the Solid State (e.g., Extended Conformation)

Crystallographic studies of various galactarate salts consistently show that the meso-galactarate anion adopts a fully extended, planar, or nearly planar conformation of its carbon backbone in the solid state. waikato.ac.nzwaikato.ac.nzresearchgate.netresearchgate.net This extended conformation is energetically favorable as it minimizes steric repulsion between adjacent hydroxyl groups and avoids destabilizing 1,3-parallel interactions that would be present in a bent or folded structure. polimi.it

The geometry is characterized by a chain of six carbon atoms arranged in a zigzag manner, with the four secondary hydroxyl groups positioned on opposite sides of the carbon chain plane. The two terminal carboxylate groups also lie within this general plane. This conformation results in the molecule possessing a center of symmetry (inversion center), which is a key feature of its meso nature. researchgate.net The adoption of this specific, low-energy conformation is a critical factor influencing the packing efficiency and the predictable formation of hydrogen-bonded networks within the crystal lattice.

| Conformational Feature | Description | Significance |

|---|---|---|

| Carbon Backbone | Fully extended, planar zigzag chain. waikato.ac.nzwaikato.ac.nz | Minimizes intramolecular steric strain. |

| Hydroxyl Group Orientation | Trans-oriented on adjacent carbons. | Avoids steric clashes and unfavorable electronic interactions. polimi.it |

| Overall Symmetry | Centrosymmetric (possesses a center of inversion). researchgate.net | Confirms the meso configuration and influences crystal packing. |

Influence of Counterions and Solvents on Crystal Structure

For instance, in the solid state, the sodium ion (Na⁺) in disodium (B8443419) galactarate is coordinated to six oxygen atoms in a distorted bipyramidal octahedral geometry. researchgate.net In contrast, the larger potassium ion (K⁺) in dipotassium (B57713) galactarate is surrounded by six oxygen atoms in a significantly more distorted triangular antiprismatic arrangement. researchgate.net These differences in coordination lead to distinct crystal packing and hydrogen-bonding patterns. Similarly, studies with various alkylenediammonium cations show that the length and flexibility of the alkyl chain between the ammonium groups affect the spacing and topology of the anionic and cationic layers within the crystal. waikato.ac.nz

| Counterion | Coordination Environment (Example) | Impact on Crystal Structure |

|---|---|---|

| Sodium (Na⁺) | Six-coordinate, distorted bipyramidal octahedron. researchgate.net | Specific packing arrangement dictated by the geometry of the NaO₆ polyhedron. researchgate.net |

| Potassium (K⁺) | Six-coordinate, distorted triangular antiprism. researchgate.net | Different packing and lattice parameters compared to the sodium salt due to larger ionic radius and altered coordination. researchgate.net |

| Alkylenediammonium | Charge-assisted N-H···O bonds with carboxylate groups. waikato.ac.nz | Forms layered structures with the layer spacing influenced by the alkyl chain length. waikato.ac.nz |

| Solvent (e.g., H₂O) | Acts as hydrogen bond donor and acceptor. | Stabilizes the lattice by forming bridging hydrogen bonds, can lead to hydrated crystal forms. qscience.com |

Stereochemical Characterization (e.g., meso-Configuration Confirmation)

Galactaric acid is an achiral meso compound. wikipedia.org This arises from its specific stereochemistry; despite having four chiral centers (at carbons 2, 3, 4, and 5), the molecule possesses a center of symmetry that makes it superimposable on its mirror image. wikipedia.org Therefore, D-galactaric acid and L-galactaric acid are the same compound.

The confirmation of this meso configuration in the solid state for its salts is definitively provided by single-crystal X-ray diffraction analysis. In the crystal structures of related salts, such as those with sodium and potassium counterions, the galactarate anion is observed to be centrosymmetrical, meaning it possesses a crystallographic center of inversion. researchgate.net This symmetry element is direct and unambiguous proof of the meso nature of the anion within the crystal lattice. This intrinsic symmetry is a fundamental characteristic that influences its physical properties and its interactions in both chemical and biological systems. The synthesis of this compound involves the neutralization of meso-galactaric acid, preserving this inherent stereochemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study meso-galactaric acid, providing data that can be extrapolated to understand the diammonium salt.

The electronic structure of the galactarate dianion is central to its chemical behavior. The molecule features a symmetrical, extended zigzag carbon chain with alternating hydroxyl groups. mdpi.com This structure, with its multiple chiral centers, results in a meso compound that is optically inactive. wikipedia.org The presence of four hydroxyl groups and two terminal carboxylate groups dictates the molecule's ability to engage in extensive hydrogen bonding.

Computational studies on meso-galactaric acid have highlighted the critical role of its extensive hydrogen-bonding network in determining its properties. chemrxiv.org The molecule forms end-to-end chains through the classic carboxylic acid dimer motif. These chains then interact with each other via a network of strong hydrogen bonds involving the four hydroxyl groups. chemrxiv.org This dense network of intermolecular interactions is a key feature of its electronic structure and is responsible for the exceptionally tight packing observed in its crystalline form. chemrxiv.org

DFT calculations have been used to optimize the molecular geometry of meso-galactaric acid, providing theoretical data that corroborates experimental findings. These calculations are essential for predicting the most stable conformation of the molecule and understanding its structural properties. For instance, DFT has been used to predict the mechanical properties of mucic acid crystals, which are intrinsically linked to its optimized geometry and intermolecular packing. chemrxiv.orgchemrxiv.org The high plane wave cutoff energy required for convergence in these calculations can result in shorter bond lengths and a denser predicted crystal structure compared to experimental data obtained at room temperature. chemrxiv.org

While specific spectroscopic predictions for diammonium meso-galactarate are not available, DFT is a standard method for predicting spectroscopic parameters such as vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. Such calculations on the galactarate dianion would allow for the theoretical assignment of spectral features and provide a deeper understanding of its structure-spectra relationships.

Molecular Modeling of Intermolecular Interactions and Crystal Lattices

The properties of solid-state materials are heavily influenced by intermolecular interactions and the arrangement of molecules in the crystal lattice.

Computational studies on meso-galactaric acid have demonstrated that its high density and remarkable mechanical strength are rooted in a compact and extensive network of intermolecular hydrogen bonds. chemrxiv.org The crystal structure reveals that molecules form chains linked by hydrogen bonds between their carboxylic acid groups. These chains are then tightly packed and held together by further hydrogen bonding between the hydroxyl groups. chemrxiv.org This efficient packing and strong intermolecular network are responsible for the material's notable stiffness.

For this compound, the crystal lattice would be further defined by the ionic interactions between the ammonium (B1175870) cations (NH₄⁺) and the carboxylate anions (COO⁻) of the galactarate dianion, in addition to the hydrogen bonding network. The ammonium ions would act as hydrogen bond donors, interacting with the carboxylate oxygens and the hydroxyl groups of the galactarate, creating a complex three-dimensional network. While a specific crystal structure for this compound is not readily found in the searched literature, molecular modeling could be employed to predict its packing arrangement if crystallographic data were available.

A recent study combined experimental measurements with DFT calculations to investigate the mechanical properties of mucic acid crystals. The results identified it as an exceptionally stiff organic crystal, a property attributed to its dense hydrogen-bonding network. chemrxiv.org

Table 1: Predicted Mechanical Properties of Mucic Acid from DFT Calculations

| Mechanical Property | Predicted Value (GPa) |

|---|---|

| Young's Modulus (E) on (100) face | 68.5 |

| Bulk Modulus (K) | 27.9 |

| Average Young's Modulus (E) | 38.7 |

This data is derived from DFT calculations on meso-galactaric acid and provides insight into the robustness of the galactarate molecular backbone. chemrxiv.org

Mechanistic Insights from Computational Approaches

Computational methods are invaluable for elucidating reaction mechanisms. DFT studies have provided insights into the synthesis and conversion of meso-galactaric acid.

For example, computational calculations have been used to explore the mechanism of oxidizing galactose to meso-galactaric acid using nitric acid. These studies suggest that the mechanism may involve a contextual oxygen protonation and a nitrate (B79036) nucleophilic attack. researchgate.netresearchgate.net

Furthermore, DFT has been employed to understand the mechanism of the rhenium-catalyzed deoxydehydration (DODH) of mucic acid to produce adipic acid, a key industrial chemical. mdpi.comresearchgate.net Such studies help in optimizing reaction conditions and designing more efficient catalytic processes. These computational investigations into the reactivity of the carboxyl and hydroxyl groups of galactaric acid are fundamental to understanding the chemical transformations it can undergo.

Chemical Reactivity and Mechanistic Investigations

Types of Chemical Reactions Undergone by Diammonium meso-Galactarate

The meso-galactarate moiety can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can target either the carboxylate ends or the hydroxyl groups along the carbon chain.

Meso-galactaric acid, the parent acid of this compound, is itself a product of the strong oxidation of galactose or related compounds using oxidizing agents like nitric acid. atamankimya.comresearchgate.netrsc.org The galactarate structure is relatively stable against further oxidation under typical conditions. atamankimya.com However, under forcing oxidative conditions, cleavage of the carbon-carbon bonds can occur.

In biological systems, the oxidation of D-galacturonate, a precursor, is a key step in forming meso-galactarate. This conversion is catalyzed by uronate dehydrogenase in some bacteria. researchgate.netmdpi.com

Table 1: Oxidation Reactions Related to Galactarate

| Precursor | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| D-Galactose | Nitric Acid | meso-Galactaric acid (Mucic acid) | researchgate.netwikipedia.org |

| D-Galacturonate | Uronate Dehydrogenase (bacterial) | meso-Galactarate | researchgate.netmdpi.com |

The carboxylate groups of the meso-galactarate anion are the primary sites for reduction. While direct reduction of the diammonium salt is not commonly described, the corresponding carboxylic acid or its esters can be reduced. A significant application is the deoxydehydration of galactaric acid (mucic acid) to produce adipic acid, a key monomer for nylon production. lookchem.com This transformation represents a crucial reduction of the hydroxyl groups.

Furthermore, the general chemistry of esters suggests that should this compound be converted to its diester form, the ester groups could be reduced to primary alcohols or aldehydes using hydride reagents like diisobutylaluminum hydride (DIBALH). libretexts.org Another synthetic route involves the reduction of monolactones derived from aldaric acids to yield uronic acids. uniprojects.com.ng

Substitution reactions can occur at the hydroxyl groups of the carboxyl functions or the secondary hydroxyls along the carbon backbone. In carboxylic acids, the hydroxyl of the carboxyl group is a poor leaving group and typically requires activation before it can be replaced by another nucleophile. libretexts.org

Similarly, the secondary hydroxyl groups behave like typical alcohols, where the -OH group is a poor leaving group. libretexts.org Substitution at these positions generally requires prior conversion of the hydroxyl into a better leaving group, for instance, by protonation in the presence of a strong acid to form an –OH2(+) intermediate, which can then be displaced by a nucleophile. libretexts.org When heated with pyridine, mucic acid converts to its epimer, allomucic acid, and digestion with fuming hydrochloric acid can lead to the formation of αα′ furfural (B47365) dicarboxylic acid, indicating complex substitution and dehydration pathways. wikipedia.orglookchem.com

Mechanistic Pathways of Key Transformations

Understanding the mechanisms by which this compound reacts is crucial for controlling reaction outcomes and designing new synthetic pathways, particularly in polymerization and dehydration processes.

The reaction of galactarate derivatives with amines (aminolysis) is fundamental to the synthesis of polyamides. While direct aminolysis of the diammonium salt is not the typical route, studies on galactarate esters provide detailed mechanistic insight. The aminolysis of diethyl galactarate with a primary amine proceeds through the formation of cyclic ester intermediates known as lactones.

The proposed reaction sequence, established by 13C-NMR spectroscopy, involves the following steps:

Lactone Formation : The starting diester is rapidly converted into a 6-ester 1,4-lactone through base catalysis.

Initial Aminolysis : This lactone reacts with a primary amine, opening the ring to yield a 6-ethyl galactaric 1-amide.

Second Lactonization : The newly formed amide quickly cyclizes to form a 6,3-lactone.

Final Aminolysis : This second lactone intermediate reacts with another molecule of the amine to yield the final galactaric diamide.

Dehydration of the galactarate moiety is a key transformation, particularly in biological pathways. In many intestinal pathogens, the enzyme galactarate dehydratase (GarD) catalyzes the dehydration of galactarate as the first step in its metabolism. nih.govnih.gov This enzyme converts galactarate into unsaturated products such as 3-keto-5-dehydroxygalactarate or 5-dehydro-4-deoxy-D-glucarate. nih.govwikipedia.org

The enzymatic mechanism is believed to proceed via an enolate intermediate, a common feature of enzymes in the enolase superfamily. acs.org For Galactarate Dehydratase III, the proposed mechanism involves:

Proton Abstraction : A histidine residue in the active site (His 292) acts as a base, abstracting a proton from the carbon adjacent to one of the carboxylate groups. acs.org

Dehydration : A second histidine residue (His 191) acts as a general acid, protonating a hydroxyl group to facilitate its removal as a water molecule. acs.org

Tautomerization : The first histidine residue then facilitates the tautomerization of the enolate intermediate to form the final α-keto acid product, 2-keto-3-deoxy-galactarate. acs.org

Chemically, dehydration can also be induced under harsh conditions. For example, heating mucic acid with potassium bisulfate leads to both dehydration and decarboxylation to form 3-hydroxy-2-pyrone. wikipedia.org

Table 2: Dehydration Products of Galactarate

| Reactant | Catalyst/Condition | Product(s) | Reference |

|---|---|---|---|

| D-Galactarate | Galactarate Dehydratase (GarD) | 5-dehydro-4-deoxy-D-glucarate | wikipedia.org |

| meso-Galactarate | Galactarate Dehydratase III | 2-keto-3-deoxy-galactarate | acs.org |

| Mucic Acid | Heat with Potassium Bisulfate | 3-hydroxy-2-pyrone | wikipedia.org |

Chelation Properties and Metal Ion Interactions

The molecular structure of the meso-galactarate anion, with its two carboxylate groups and multiple hydroxyl groups, allows it to function as a multidentate chelating agent. This chelation is primarily achieved through the coordination of metal ions by the carboxylic oxygen atoms and the α-hydroxy groups.

Complexation Stoichiometry and Stability Studies

Potentiometric and spectroscopic studies have been instrumental in elucidating the stoichiometry and stability of metal complexes formed with the galactarate anion. Research indicates that galactaric acid forms complex species with several divalent and transition metal ions. nih.govnih.gov

At an acidic or neutral pH, the predominant species formed is a 1:1 metal-ligand complex, denoted as [MGala]. nih.govnih.gov As the pH increases, deprotonation of a coordinated hydroxyl group can occur, leading to the formation of [MGalaH(-1)]- species. nih.govnih.gov

Studies on the interaction of galactarate with various metal ions have determined the stability constants for these complexes. For instance, the complexation of copper(II) ions with the galactarate ion in aqueous solution results in the formation of [CuGala] and [Cu(Gala)₂]²⁻ complexes. researchgate.net

A solution study on the complexing ability of galactaric acid with Ca²⁺, Mg²⁺, and Zn²⁺ ions has been reported, with stability constants determined through potentiometric measurements. nih.gov The formation of these complex species is an endothermic process, and the thermodynamic parameters suggest a chelate coordination mode involving a carboxylic oxygen and an α-hydroxylic group. nih.gov

Further investigations into the coordination of transition metal ions such as Co(II), Ni(II), Cd(II), Pb(II), and Hg(II) by galactaric acid have also been conducted. nih.gov In the case of Co(II) and Ni(II), galactaric acid behaves as a chelate ligand through a carboxylic oxygen and an α-hydroxy group. nih.gov For Pb(II) and Cd(II), the coordination involves a carboxylic oxygen and two alcoholic hydroxy groups. nih.gov

The following tables present the stability constants (log β) for various metal-galactarate complexes as determined by potentiometric measurements.

Table 1: Stability Constants (log β) for Divalent Metal-Galactarate Complexes

| Metal Ion | [MGala] | [MGalaH₋₁]⁻ |

|---|---|---|

| Ca(II) | 2.55 | -7.26 |

| Mg(II) | 2.65 | -7.50 |

Data sourced from potentiometric studies on the association of Ca(II), Mg(II), and Zn(II) with galactaric acid. nih.gov

Table 2: Stability Constants (log β) for Transition Metal-Galactarate Complexes

| Metal Ion | [MGala] | [MGalaH₋₁]⁻ |

|---|---|---|

| Co(II) | 2.92 | -6.65 |

| Ni(II) | 3.05 | -6.50 |

| Cd(II) | 3.51 | -6.80 |

Data sourced from a potentiometric and spectroscopic study on the coordination of transition metal ions by galactaric acid. nih.gov

Influence on Reaction Catalysis

While the chelation of metal ions by this compound is well-documented, extensive research detailing the influence of these complexes on reaction catalysis is not widely available in the current scientific literature. The ability of the galactarate ligand to form stable complexes with various metal ions suggests a potential for these complexes to act as catalysts in a range of chemical transformations. The coordination of the metal center can modulate its Lewis acidity, redox potential, and steric environment, which are key factors in catalysis. However, specific examples and detailed mechanistic studies of catalytic reactions employing this compound-metal complexes are not prominently reported.

Applications in Materials Science and Industrial Chemistry

Polymer Chemistry and Advanced Materials

The imperative to transition from fossil fuel-based to renewable feedstocks has spurred research into bio-derived monomers for polymer synthesis. Diammonium meso-galactarate, obtainable from biomass, presents a promising option for creating advanced, functional, and environmentally benign polymeric materials.

Role as Precursors for Polyhydroxypolyamides (PHPAs)

This compound serves as a key monomer in the synthesis of polyhydroxypolyamides (PHPAs), a class of polymers that are analogous to conventional polyamides like nylon but feature hydroxyl groups along their backbone. These hydroxyl groups impart unique properties to the resulting polymers, such as hydrophilicity, biodegradability, and the potential for further chemical modification. The use of a stoichiometrically balanced 1:1 salt of the diacid (meso-galactaric acid) and a diamine simplifies the polymerization process by ensuring the correct monomer ratio.

Synthesis of Bio-based and Biodegradable Polymers

The synthesis of polyamides from this compound represents a significant step towards the production of fully bio-based and biodegradable polymers. longdom.org These materials offer a sustainable alternative to their petrochemical-based counterparts, addressing the growing concerns over plastic pollution and the depletion of fossil resources. The inherent biodegradability of PHPAs derived from galactaric acid is attributed to the presence of hydroxyl groups and the hydrolyzable amide linkages in the polymer chain. Research has shown that the stereochemistry of the aldaric acid monomer, such as in meso-galactaric acid, influences the physical properties of the resulting polyamides, including their melting points and water solubility. researchgate.net Polyamides derived from meso-galactaric acid with its extended zigzag conformation tend to have higher melting points and lower water solubility compared to those derived from other aldaric acids. longdom.org

Melt Polycondensation and Solution Polymerization Methodologies

Two primary methodologies are employed for the polymerization of this compound to form PHPAs: melt polycondensation and solution polymerization.

Melt Polycondensation: This solvent-free method is considered industrially relevant and involves heating the diammonium salt above its melting point to initiate polymerization. longdom.org However, the thermal lability of sugar-derived monomers like galactarate derivatives can be a challenge, as they may degrade at the high temperatures required for melt processing. longdom.org To overcome this, a strategy involves copolymerization with other non-galactarate-containing polyamide salts. longdom.org By heating a mixture of salts, the polymerization can proceed in the melt at a temperature below the degradation point of the galactarate monomer. longdom.org

Solution Polymerization: This technique offers a milder alternative to melt polycondensation. In a typical procedure, the diammonium galactarate salt is first treated with an acid in an alcohol, followed by the addition of a base to initiate polymerization in a suitable solvent like methanol (B129727). researchgate.net This method allows for the synthesis of a "prepolyamide" which can then be subjected to a second "postpolymerization" step, often in a different solvent, to achieve a higher molecular weight. researchgate.net

| Polymerization Method | Description | Advantages | Challenges |

| Melt Polycondensation | Polymerization in the molten state without a solvent. | Solvent-free, industrially relevant. longdom.org | Thermal degradation of the monomer. longdom.org |

| Solution Polymerization | Polymerization occurs in a solvent. | Milder reaction conditions. | Requires solvent removal and recycling. |

Coordination Chemistry Applications

The carboxylate and hydroxyl functional groups of the meso-galactarate anion make it an excellent candidate for use as a ligand in coordination chemistry. These groups can effectively bind to metal ions, leading to the formation of stable metal complexes with diverse structures and potential applications in catalysis.

Ligand Design for Metal Complexes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. The meso-galactarate ligand offers multiple coordination sites (polydentate character) through its two carboxylate groups and four hydroxyl groups. This allows it to form chelate rings with metal ions, enhancing the stability of the complex. The stereochemistry of the hydroxyl groups in the meso-galactarate backbone can also influence the three-dimensional structure of the coordinated metal center, which is a key factor in designing catalysts for stereoselective reactions. The formation of coordination polymers and metal-organic frameworks (MOFs) is a significant area of interest, where organic ligands like galactarate derivatives can bridge multiple metal centers to create extended one-, two-, or three-dimensional networks. nih.govwikipedia.orgresearchgate.net

Catalytic Applications of Derived Coordination Compounds

While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in publicly available research, the principles of coordination chemistry suggest their potential in various catalytic transformations. Metal complexes are widely used as catalysts in a range of organic reactions, including oxidation, reduction, and carbon-carbon bond formation. mdpi.comyoutube.com The metal center in such a complex acts as a Lewis acid, activating substrates, while the ligand environment, provided by the meso-galactarate, can modulate the catalyst's selectivity and activity. For instance, metal-organic frameworks (MOFs) constructed with ligands containing functional groups similar to those in galactarate have shown promise in heterogeneous catalysis. encyclopedia.pubmdpi.com The porous nature of MOFs can allow for size- and shape-selective catalysis, and the metal nodes or the functionalized organic linkers can act as the catalytic sites. wikipedia.orgencyclopedia.pub The development of chiral catalysts for asymmetric synthesis is a particularly important area, and the inherent chirality of many sugar derivatives suggests that ligands derived from them, including potentially modified galactarates, could be valuable in this field. nih.gov

Applications in Analytical Chemistry

This compound, through its galactarate anion, demonstrates utility in specific areas of analytical chemistry, primarily leveraging its ability to interact with metal ions and its suitability as a standard reagent.

Chelating Agent for Metal Ion Detection and Separation

The galactarate anion, the active component of this compound, functions as a chelating agent, forming stable complexes with various metal ions. This property is valuable for the detection and separation of metals in analytical procedures. The multiple hydroxyl and carboxyl groups in the galactarate structure allow it to bind to a single metal ion at multiple points, forming a stable, ring-like structure known as a chelate.

Research has shown that galactaric acid engages in complexation with several divalent metal ions. A potentiometric and spectroscopic study demonstrated its ability to form complexes with transition metals such as cobalt (II) and nickel (II), as well as toxic heavy metals like cadmium (II), lead (II), and mercury (II). In these interactions, galactaric acid acts as a chelate ligand, coordinating with the metal ions through its carboxylic oxygen and α-hydroxy groups. For lead (II) and cadmium (II), the coordination involves a carboxylic oxygen and two of the alcoholic hydroxyl groups. The formation of these stable complexes can be utilized in analytical methods such as titrations, spectrophotometry, and various separation techniques to quantify or remove these metal ions from a sample.

The metal sequestering properties of galactarate salts extend to a range of other metal ions, including magnesium, calcium, iron, copper, zinc, and manganese, indicating its potential for broad application in analytical chemistry for managing the reactivity of these ions in solution.

Table 1: Metal Ions Chelated by the Galactarate Anion

| Metal Ion | Type | Method of Study |

|---|---|---|

| Cobalt (II) | Transition Metal | Potentiometry & Spectroscopy |

| Nickel (II) | Transition Metal | Potentiometry & Spectroscopy |

| Cadmium (II) | Heavy Metal | Potentiometry & Spectroscopy |

| Lead (II) | Heavy Metal | Potentiometry & Spectroscopy |

| Mercury (II) | Heavy Metal | Potentiometry & Spectroscopy |

| Magnesium | Alkaline Earth Metal | Sequestration Applications |

| Calcium | Alkaline Earth Metal | Sequestration Applications |

| Iron | Transition Metal | Sequestration Applications |

| Copper | Transition Metal | Sequestration Applications |

| Zinc | Transition Metal | Sequestration Applications |

| Manganese | Transition Metal | Sequestration Applications |

Development of Chemical Standards for Research

In analytical chemistry, the accuracy and reliability of measurements are paramount, necessitating the use of well-characterized chemical standards. Galactaric acid (meso-galactaric acid), the parent acid of this compound, is utilized as a standard reagent in various analytical methods. glycodepot.com Its properties, such as high water solubility and good thermal stability, make it a suitable reference material for techniques like titration and chromatography. glycodepot.com

A chemical reference substance is a highly purified and well-characterized compound used for qualitative identification and quantitative assessment. These standards are crucial for calibrating instruments, validating analytical methods, and ensuring the consistency and comparability of results between different laboratories. The use of galactaric acid as a standard reagent contributes to the development of robust analytical protocols. glycodepot.com For instance, in chromatographic techniques, a known concentration of a galactaric acid standard can be used to create a calibration curve, which then allows for the accurate determination of the concentration of galactaric acid or related compounds in unknown samples. While specific certification of this compound as a primary reference material by metrological institutes is not widely documented, the use of its parent acid as a standard reagent underscores its importance in maintaining the quality and integrity of analytical research.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for separating components within a mixture, making it ideal for assessing the purity of diammonium meso-galactarate and resolving it from potential impurities, starting materials, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (DAD, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. europa.eu Due to the polar nature of the galactarate dianion, which contains multiple hydroxyl and carboxylate groups, specialized HPLC methods are required for effective retention and separation. hplc.eulcms.cz

Separation Modes:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar analytes. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous solvent. waters.com This combination allows for the retention of polar compounds that would otherwise elute too quickly in standard reversed-phase chromatography. waters.com

Mixed-Mode Chromatography: Columns that combine anion-exchange and reversed-phase characteristics can offer excellent selectivity for organic acids. lcms.cz The anion-exchange functionality interacts with the negatively charged carboxylate groups of the galactarate ion, while the reversed-phase character interacts with the molecule's carbon backbone, providing a dual mechanism for separation. lcms.cz

Reversed-Phase Ion-Pair Chromatography: This technique is used to enhance the retention of ionic compounds on traditional non-polar stationary phases (like C18). nih.govdiva-portal.org A cationic ion-pairing agent, such as a quaternary ammonium (B1175870) compound, is added to the mobile phase. nih.govchromatographyonline.com This agent forms a neutral ion-pair with the anionic galactarate, increasing its hydrophobicity and thus its retention on the reversed-phase column. diva-portal.orgchromatographyonline.com

Detection Systems:

Diode-Array Detector (DAD): While the galactarate molecule itself lacks a strong UV chromophore, DAD can be useful if a derivatization agent that imparts UV absorbance is used, or for detecting impurities that do possess chromophores.

Evaporative Light Scattering Detector (ELSD): ELSD is a near-universal detector ideal for non-volatile analytes that lack a UV chromophore, such as sugars and sugar acids. wikipedia.orgnih.govbiopharmaspec.com The detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. wikipedia.org The response is proportional to the mass of the analyte, making it highly suitable for quantifying this compound. biopharmaspec.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and certainty in identification. imtakt.com MS can confirm the molecular weight of the galactarate ion and its fragments, providing unequivocal identification and allowing for sensitive quantification even in complex matrices. lcms.cz

Interactive Table: Comparison of HPLC Detection Systems for this compound Analysis

| Detector | Principle | Applicability for this compound | Advantages | Limitations |

| DAD | UV-Vis Absorbance | Limited (requires derivatization or chromophoric impurities) | Standard, robust | Analyte lacks a native chromophore |

| ELSD | Light scattering of non-volatile particles | Excellent | Universal for non-volatile analytes, gradient compatible | Non-linear response, requires volatile mobile phase buffers lcms.czresearchgate.net |

| MS | Mass-to-charge ratio of ionized molecules | Excellent | High specificity, structural information, high sensitivity | Higher cost and complexity, requires volatile buffers |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being an ionic salt, is non-volatile and cannot be analyzed directly by GC. restek.com Therefore, a chemical modification step known as derivatization is required to convert the polar analyte into a thermally stable and volatile compound suitable for GC analysis. restek.comrestek.com

The most common derivatization strategy for compounds with multiple hydroxyl and carboxyl groups, like galactaric acid, is silylation . researchgate.net This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen atoms on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov This transformation dramatically reduces the polarity and increases the volatility of the molecule. restek.com An oximation step is often performed prior to silylation to reduce the number of isomeric peaks. restek.com

Once derivatized, the resulting volatile TMS-galactarate can be separated on a GC column and detected, typically by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and impurity profiling. GC-MS allows for the identification of trace impurities by comparing their mass spectra to known libraries.

Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution

Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. This supercritical fluid has properties intermediate between a liquid and a gas, allowing for high-efficiency separations with lower solvent consumption compared to HPLC. selvita.com

A key application of SFC is in chiral and stereoisomeric separations. selvita.comchromatographyonline.com meso-Galactaric acid is an achiral meso compound due to an internal plane of symmetry. wikipedia.org However, it possesses chiral stereoisomers, namely D-galactaric acid and L-galactaric acid. SFC using a chiral stationary phase (CSP) is an exceptionally effective technique for resolving such stereoisomers. chromatographyonline.comresearchgate.net This capability is crucial for confirming the stereochemical purity of this compound and quantifying any potential chiral isomeric impurities that may be present from the synthesis process. hplc.eu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a pure compound. davidson.edu This method provides a direct verification of the compound's empirical formula. For this compound (C₆H₁₆N₂O₈), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

The experimental results from an elemental analyzer are then compared against these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. stackexchange.com

Interactive Table: Theoretical Elemental Composition of this compound (C₆H₁₆N₂O₈)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 29.52 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.61 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.47 |

| Oxygen | O | 15.999 | 8 | 127.992 | 52.41 |

| Total | 244.19 | 100.00 |

Principles of Analytical Method Development and Validation in Chemical Research

Developing a new analytical method is a systematic process aimed at creating a procedure that is suitable for its intended purpose. drawellanalytical.com This is followed by method validation, a formal process that provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. biopharminternational.com The principles for this process are outlined in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). gmp-compliance.orgich.org

The validation process assesses several key performance characteristics: europa.euamsbiopharma.com

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. amsbiopharma.com

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org

Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. biopharminternational.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). biopharminternational.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Optimization of Method Parameters for Selectivity and Sensitivity

During method development, particularly for chromatographic techniques like HPLC, key parameters are optimized to achieve the desired selectivity (the ability to separate different compounds) and sensitivity (the ability to detect small amounts of the analyte).

For an HPLC method for this compound, optimization would involve:

Column Selection: Choosing the appropriate stationary phase (e.g., HILIC, mixed-mode) and column dimensions.

Mobile Phase Composition: Adjusting the solvent type (e.g., acetonitrile, methanol), solvent strength, pH, and buffer concentration to control the retention and peak shape of the analyte. phenomenex.com For ion-pair chromatography, the type and concentration of the ion-pairing reagent are critical variables. chromatographyonline.com

Flow Rate and Temperature: Optimizing the mobile phase flow rate and column temperature can improve separation efficiency and reduce analysis time.

Detector Settings: For detectors like ELSD or MS, parameters such as nebulizer gas pressure, drift tube temperature (for ELSD), or ionization source settings (for MS) must be fine-tuned to maximize the signal-to-noise ratio for the analyte.

A systematic approach, often involving Design of Experiments (DoE), is used to efficiently explore the effects of these parameters and identify the optimal conditions for a robust and reliable analytical method.

Application in Quality Control and Process Monitoring in Chemical Synthesis

Advanced analytical methodologies are integral to the robust quality control (QC) and effective process monitoring of the chemical synthesis of this compound. The implementation of these techniques ensures the final product meets stringent purity specifications and that the manufacturing process is consistent, efficient, and safe. In-process controls and final product testing are critical checkpoints where these analytical methods are deployed.

The synthesis of this compound typically involves the reaction of meso-galactaric acid with ammonia (B1221849). Key quality attributes to monitor include the purity of the final product, the identification and quantification of any unreacted starting materials, by-products, and other impurities. Process monitoring focuses on tracking the conversion of reactants to products to determine the reaction endpoint and optimize process parameters.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. Due to the polar and non-volatile nature of the analyte and related compounds, ion-exchange chromatography or reversed-phase chromatography with an appropriate ion-pairing agent are commonly employed methodologies. nih.govaustinpublishinggroup.com A typical HPLC method for quality control would assess the purity of a production batch by separating this compound from potential impurities such as unreacted meso-galactaric acid, ammonium salts of other dicarboxylic acids, and degradation products. baua.de

For process monitoring, HPLC can be used to analyze samples taken at various time points during the synthesis. This allows for the tracking of the consumption of meso-galactaric acid and the formation of this compound, providing valuable data for reaction kinetics studies and process optimization. The results from such analyses can inform decisions on when to terminate the reaction to maximize yield and purity.

Table 1: Illustrative HPLC Data for Quality Control of a this compound Batch

| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |

|---|---|---|---|---|

| meso-galactaric acid | 3.5 | 1,200 | 0.05 | 0.5 |

| This compound | 5.8 | 235,000 | 9.90 | 99.0 |

| Unidentified Impurity 1 | 7.2 | 850 | 0.03 | 0.3 |

Ion Chromatography (IC) is another powerful technique, particularly for the analysis of ionic species. sigmaaldrich.comnih.gov In the context of this compound synthesis, IC can be employed to quantify the ammonium cation and the galactarate anion separately. This is especially useful for confirming the stoichiometric ratio of the salt and for detecting inorganic impurities. Suppressed conductivity detection is often used to enhance the sensitivity of the measurement, allowing for the detection of trace-level ionic contaminants. sigmaaldrich.com

Process Analytical Technology (PAT) represents a modern approach to pharmaceutical and chemical manufacturing, emphasizing process understanding and control. mt.comdissolutiontech.com While specific PAT applications for this compound are not widely published, the principles of PAT can be readily applied. For instance, in-line spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy could potentially be used for real-time monitoring of the reaction. These non-destructive methods can provide continuous data on the concentration of reactants and products, enabling a more dynamic and responsive control of the manufacturing process.

Table 2: Hypothetical In-Process Monitoring Data for this compound Synthesis using HPLC

| Time (hours) | meso-galactaric acid (%) | This compound (%) |

|---|---|---|

| 0 | 100 | 0 |

| 1 | 65 | 35 |

| 2 | 30 | 70 |

| 3 | 10 | 90 |

The data presented in the tables are illustrative and serve to demonstrate the application of these analytical techniques in a quality control and process monitoring setting. The actual parameters and results would be specific to the validated methods used in a particular manufacturing environment.

Synthesis and Characterization of Derivatives

Alkylenediammonium Galactarate Salts

Alkylenediammonium galactarate salts are ionic monomers formed by the reaction of galactaric acid with alkylenediamines. These salts are direct precursors to poly(alkylene galactaramides), a class of polyhydroxypolyamides. The synthesis involves the straightforward neutralization of galactaric acid with an equimolar amount of an alkylenediamine in a suitable solvent, typically ethanol. This method ensures a precise 1:1 stoichiometry of the diacid and diamine components, which is crucial for achieving high molecular weight polymers during subsequent polycondensation.

The crystal structures of several alkylenediammonium galactarates have been investigated to understand the solid-state arrangement that may influence the polymerization process. For instance, the salt of 1,6-hexamethylenediamine and 2,3:4,5-O-isopropylidene-galactaric acid is prepared by dissolving the diacid in ethanol at 50°C and adding a solution of the diamine dropwise, leading to the precipitation of the salt. Recrystallization from an ethanol/water mixture yields the pure salt with a distinct melting point.

| Diamine | Diacid | Solvent | Yield | Melting Point (°C) |

| 1,6-Hexamethylenediamine | 2,3:4,5-O-isopropylidene-galactaric acid | Ethanol | 86% | 261 |

This table presents data on the synthesis of a specific alkylenediammonium galactarate salt. nih.gov

These salts can then be subjected to melt polycondensation to form polyamides. The polymerization is typically initiated by converting the diammonium salt into a mixture of the diester of galactaric acid and the alkylenediammonium dichloride using methanolic HCl, which is then polymerized. google.com

Acetal Derivatives of Galactaric Acid

To improve the solubility and processability of galactaric acid, and to prevent unwanted side reactions of the hydroxyl groups during polymerization, acetal derivatives are synthesized. The protection of the hydroxyl groups as cyclic acetals makes these derivatives suitable monomers for melt polycondensation.

Common acetal derivatives include 2,3:4,5-di-O-isopropylidene-galactarate (GalXMe) and 2,3:4,5-di-O-methylene-galactarate (GalXH). The synthesis of these compounds allows for their incorporation into copolyamides. researchgate.netmaastrichtuniversity.nl This approach is particularly useful for incorporating temperature-sensitive sugar-derived building blocks into polymers at temperatures below their degradation point. researchgate.netnih.gov The research in this area focuses on preparing biobased copolyamides in bulk by melt polycondensation of salt monomers derived from these acetalized galactaric acids. researchgate.netnih.gov The hydrolytic stability of the resulting polyamides has been studied, revealing that derivatives containing the GalXH moiety have a higher resistance to acid than those with GalXMe. researchgate.net

The polymerization of these acetal-protected monomers with various diamines, including linear, cycloaliphatic, and aromatic diamines, has resulted in amorphous polyamides with glass transition temperatures ranging from 50°C to 220°C and thermal stability above 300°C. researchgate.net

Amido Galactarate Monomers and Derived Polymers

Amido galactarate monomers are key intermediates in the synthesis of polyhydroxypolyamides (PHPAs), also known as "Hydroxylated Nylons." informahealthcare.com These polymers are of interest due to their potential biodegradability. The synthesis of PHPAs can be achieved through the condensation polymerization of esterified aldaric acids with alkylenediamines. researchgate.net

One synthetic strategy involves the reaction of galactaric acid diesters with diamines in a polar solvent like methanol (B129727) at room temperature. scispace.com This method avoids the need for protecting groups for the hydroxyl functions. The properties of the resulting polyamides, such as water solubility and melting point, are influenced by the length of the alkylenediamine monomer and the stereochemistry of the aldaric acid. researchgate.net Polyamides derived from meso-galactaric acid generally exhibit higher melting points and lower water solubilities compared to those from D-glucaric acid, which is attributed to the extended zigzag conformation of the galactaryl unit that facilitates stronger intermolecular forces. researchgate.netmdpi.com

Another approach involves the synthesis of zwitterionic monoamides of galactaric acid. This is achieved by first converting the aldaric acid to its corresponding lactone, which then reacts with a diamine to form the zwitterionic monoamide with high yield and selectivity. researchgate.net These zwitterions can then be used as monomers to produce the corresponding polyhydroxyamides. researchgate.net

| Diamine | Aldaric Acid Derivative | Polymer Properties |

| Even-numbered alkylenediamines (C2–C12) | Dimethyl galactarate | Increased diamine length leads to decreased water solubility. researchgate.net |

| Hexamethylenediamine | Diethyl galactarate | Forms poly(hexamethylene galactaramide). |

| Ethylenediamine | Diethyl galactarate | Resulting polyamide is water-soluble. |

This table summarizes the relationship between monomer composition and polymer properties for some poly(alkylene galactaramides).

Formation of Heterocyclic and Aromatic Derivatives (e.g., Pyrroles, Furandicarboxylic Acid) from Galactaric Acid Precursors

Galactaric acid serves as a precursor for the synthesis of valuable heterocyclic and aromatic compounds through dehydration and cyclization reactions.

Pyrrole Derivatives: N-substituted pyrrole-2,5-dicarboxylic acids (PDCAs) can be synthesized from D-galactaric acid in a multi-step process. scispace.com A key step in this synthesis is a Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. scispace.comresearchgate.netsemanticscholar.org In this pathway, galactaric acid is first converted to an intermediate like dimethyl 2,5-dihydroxymuconate, which then undergoes cyclization with various amines to yield the corresponding N-alkylated and N-arylated PDCAs. scispace.com This route can achieve total yields of up to 45%. scispace.com Unsubstituted pyrrole can also be synthesized from galactaric acid by first converting it to ammonium (B1175870) mucate, which is then pyrolyzed. The use of glycerol as a solvent during pyrolysis can increase the yield. nih.gov

Furandicarboxylic Acid (FDCA): 2,5-Furandicarboxylic acid (FDCA) is a significant bio-based monomer for the production of polyesters like poly(ethylene furanoate) (PEF). researchgate.net The synthesis of FDCA from galactaric acid (mucic acid) was first reported in 1876. informahealthcare.comresearchgate.net The process involves the acid-catalyzed dehydration of galactaric acid. researchgate.net Modern methods focus on improving the efficiency and sustainability of this conversion. One approach is the one-pot synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid using dimethyl carbonate (DMC) as a green solvent and reagent. In the presence of a catalyst like Amberlyst-36 at 200°C, FDME can be isolated in yields up to 70%. polimi.it Another method utilizes iron(III) sulfate as a catalyst in DMC, also achieving a 70% yield of FDME. mdpi.com

| Precursor | Product | Catalyst/Reagent | Temperature (°C) | Yield |

| Galactaric acid | 2,5-Furandicarboxylic acid dimethyl ester (FDME) | Amberlyst-36 / DMC | 200 | 70% polimi.it |

| Galactaric acid | 2,5-Furandicarboxylic acid dimethyl ester (FDME) | Fe2(SO4)3 / DMC | 200 | 70% mdpi.com |

| Galactaric acid | Diethyl furan-2,5-dicarboxylate (DEFDC) | Methanesulfonic acid (MSA) / Ethanol | 160 | - |

| Ammonium mucate | Pyrrole | Glycerol (pyrolysis) | 250 | 35% nih.gov |

This table presents various reaction conditions and yields for the synthesis of heterocyclic and aromatic derivatives from galactaric acid.

Future Research Directions and Emerging Perspectives

Exploration of Novel Sustainable Synthetic Pathways and Green Chemistry Principles

The traditional synthesis of galactaric acid, the precursor to diammonium meso-galactarate, often relies on the nitric acid oxidation of D-galactose. researchgate.netresearchgate.netvtt.fi This method, while effective, raises environmental concerns associated with the use of strong, corrosive acids. nih.gov In alignment with the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable feedstocks, research is shifting towards more sustainable synthetic routes. researchgate.netnih.govnih.gov